molecular formula C10H13NO2 B556594 2-Amino-3-(m-tolyl)propanoic acid CAS No. 5472-70-8

2-Amino-3-(m-tolyl)propanoic acid

Cat. No. B556594
CAS RN: 5472-70-8
M. Wt: 179.22 g/mol
InChI Key: JZRBSTONIYRNRI-UHFFFAOYSA-N
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Description

“2-Amino-3-(m-tolyl)propanoic acid” is a compound with the CAS Number: 5472-70-8. Its molecular weight is 179.22 and its IUPAC name is 3-methylphenylalanine . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The InChI code for “2-Amino-3-(m-tolyl)propanoic acid” is 1S/C10H13NO2/c1-7-3-2-4-8(5-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) . This indicates that the compound has a benzene ring (from the tolyl group) attached to a propanoic acid structure, with an amino group on the second carbon.


Physical And Chemical Properties Analysis

“2-Amino-3-(m-tolyl)propanoic acid” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

“2-Amino-3-(m-tolyl)propanoic acid”, also known as 3-methylphenylalanine , is a derivative of the amino acid phenylalanine. While specific applications of this compound are not widely documented, it’s often used in scientific research, particularly in the field of biochemistry and molecular biology. Here are some potential applications based on its chemical properties and related compounds:

  • Synthesis of Bioactive Compounds

    • Phenylalanine derivatives like “2-Amino-3-(m-tolyl)propanoic acid” are often used in the synthesis of bioactive compounds . These compounds can have various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Sure, here are some additional potential applications of “2-Amino-3-(m-tolyl)propanoic acid” or 3-methylphenylalanine :

  • Chemical Research

    • This compound could be used in chemical research, particularly in the study of reactions involving amino acids or their derivatives .
  • Educational Purposes

    • “2-Amino-3-(m-tolyl)propanoic acid” could be used in educational settings, such as chemistry laboratories in high schools or universities .
  • Manufacture of Substances

    • As per the safety data sheet, this compound is identified for use in the manufacture of substances .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-amino-3-(3-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-3-2-4-8(5-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRBSTONIYRNRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(m-tolyl)propanoic acid

CAS RN

5472-70-8, 2283-42-3
Record name 3-Methylphenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5472-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5472-70-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29447
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC14793
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14793
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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